molecular formula C24H26ClN5O3S B2803368 N-benzyl-N'-[2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]urea CAS No. 1251615-68-5

N-benzyl-N'-[2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]urea

Cat. No. B2803368
CAS RN: 1251615-68-5
M. Wt: 500.01
InChI Key: JXYCJOOGBHQXQJ-UHFFFAOYSA-N
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Description

“N-benzyl-N’-[2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]urea” is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines are known for their broad spectrum of biological activity and can be used as antibacterial, antifungal, antiviral, and anti-inflammatory drugs . They have also been proposed for the treatment of cancer, cardiovascular diseases, and Alzheimer’s disease .


Synthesis Analysis

The synthesis of substituted imidazo[1,2-a]pyridin-3-yl-acetic acids, which includes “N-benzyl-N’-[2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]urea”, has been developed based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . The main literature method for the synthesis of these compounds consists of condensation of substituted 2-aminopyridines with α-halo ketones followed by the introduction of carboxymethyl function into the structure of the resulting imidazo[1,2-a]pyridine .


Molecular Structure Analysis

The molecular structure of “N-benzyl-N’-[2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]urea” can be analyzed using various spectroscopic techniques. For instance, the 1H NMR spectrum of a similar compound, [2-(4-Methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetic acid, has been reported .


Chemical Reactions Analysis

The chemical reactions involving “N-benzyl-N’-[2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]urea” can be analyzed based on the reactions of imidazo[1,2-a]pyridines. These compounds can undergo various reactions, including CuI-catalyzed aerobic oxidative synthesis from 2-aminopyridines and acetophenones .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-benzyl-N’-[2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]urea” can be inferred from similar compounds. For example, [2-(4-Methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetic acid is a white powder with a melting point of 240–241°C .

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound has been involved in studies related to the synthesis of imidazo[4,5-b]pyridin-2-ones and similar heterocyclic compounds, which are significant in the field of organic chemistry (Yutilov et al., 2006).

Enzyme Inhibition and Anticancer Activity

  • Derivatives of this compound have been synthesized and evaluated for their enzyme inhibition properties and potential anticancer activities. For example, compounds similar to N-benzyl-N'-[2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]urea have shown in vitro antitumor activity against various cancer cell lines (Mustafa et al., 2014).

Molecular Structure and Vibrational Properties

  • Studies have been conducted on the crystal structure and vibrational properties of similar imidazo[1,2-a]pyridine derivatives, providing insights into the molecular architecture and stability of these compounds (Chen et al., 2021).

Antimicrobial Properties

  • Some derivatives of this compound have been studied for their antimicrobial properties, showing potential as antibacterial agents (Ladani et al., 2009).

Future Directions

The development of new methods for the synthesis of imidazo[1,2-a]pyridin-3-yl-acetic acids, which includes “N-benzyl-N’-[2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]urea”, is an urgent task . Multicomponent reactions represent an effective tool for approaching this problem, as they allow obtaining a wide range of products, avoiding the complex sequence of multistage syntheses .

properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26ClN5O3S/c1-32-19-6-4-18(5-7-19)29-9-11-30(12-10-29)22-14-24(27-16-26-22)34-15-23(31)28-20-13-17(25)3-8-21(20)33-2/h3-8,13-14,16H,9-12,15H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXYCJOOGBHQXQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C3=CC(=NC=N3)SCC(=O)NC4=C(C=CC(=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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